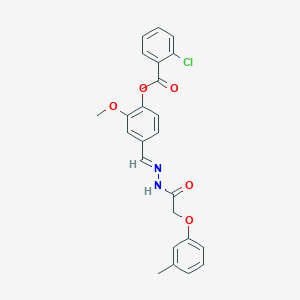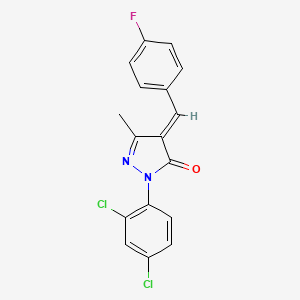![molecular formula C60H36N2O11 B15016257 (10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)
(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(9-{4-[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL}-10-OXO-9,10-DIHYDROANTHRACEN-9-YL)PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE” is a complex organic molecule that features multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the isoindole and anthracene moieties, followed by their coupling through esterification or other suitable reactions. Typical reaction conditions might include:
Formation of Isoindole: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Anthracene Derivative: This might involve Friedel-Crafts acylation or other aromatic substitution reactions.
Coupling Reactions: Esterification or amidation reactions to link the different parts of the molecule.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the aromatic rings or the acetyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole or anthracene moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe or in drug discovery.
Medicine: Possible applications in the development of new pharmaceuticals.
Industry: Use in organic electronics or as a material for optoelectronic devices.
作用機序
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific proteins or enzymes, altering their activity. In materials science, the compound’s electronic properties would be crucial.
類似化合物との比較
Similar Compounds
4-(9-{4-[2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL}-10-OXO-9,10-DIHYDROANTHRACEN-9-YL)PHENYL 2-(3-ACETYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE: Similar compounds might include other anthracene derivatives or isoindole-based molecules.
Comparison: This compound might exhibit unique properties due to the specific arrangement of its functional groups and aromatic rings, leading to distinct electronic, optical, or biological activities.
特性
分子式 |
C60H36N2O11 |
|---|---|
分子量 |
960.9 g/mol |
IUPAC名 |
[4-[9-[4-[2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl]-10-oxoanthracen-9-yl]phenyl] 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C60H36N2O11/c1-33(63)35-9-7-11-41(29-35)61-54(66)45-27-17-37(31-49(45)56(61)68)58(70)72-43-23-19-39(20-24-43)60(51-15-5-3-13-47(51)53(65)48-14-4-6-16-52(48)60)40-21-25-44(26-22-40)73-59(71)38-18-28-46-50(32-38)57(69)62(55(46)67)42-12-8-10-36(30-42)34(2)64/h3-32H,1-2H3 |
InChIキー |
UIXGABRJEWCJAI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)C5(C6=CC=CC=C6C(=O)C7=CC=CC=C75)C8=CC=C(C=C8)OC(=O)C9=CC1=C(C=C9)C(=O)N(C1=O)C1=CC=CC(=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15016181.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B15016186.png)

![2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B15016216.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15016218.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15016220.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B15016226.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B15016231.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016235.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016241.png)

![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016258.png)
